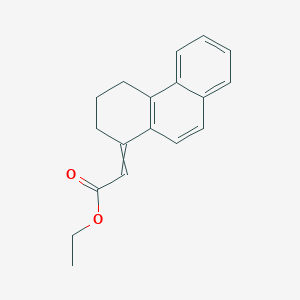![molecular formula C15H16N2O4S B14309353 N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide CAS No. 115562-51-1](/img/structure/B14309353.png)
N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzyl chloride with N,N-dimethylbenzenesulfonamide in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitrophenyl group may also contribute to the compound’s activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Similar structure but with a diazenyl group instead of a sulfonamide group.
N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride): Contains a dimethylpentyl group and is used as an analytical reference standard.
4-Nitrophenol: A simpler compound with a nitro group and hydroxyl group on the benzene ring.
Uniqueness
N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group, nitrophenyl group, and two methyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
115562-51-1 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-12-3-9-15(10-4-12)22(20,21)16(2)11-13-5-7-14(8-6-13)17(18)19/h3-10H,11H2,1-2H3 |
InChI Key |
QCZJIDOZGWVIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
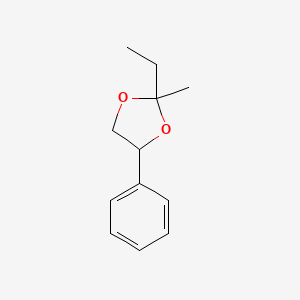

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
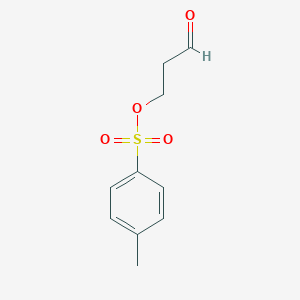
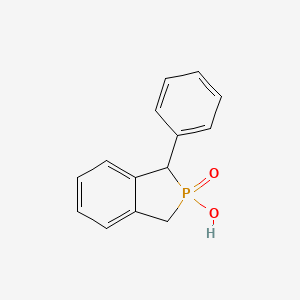
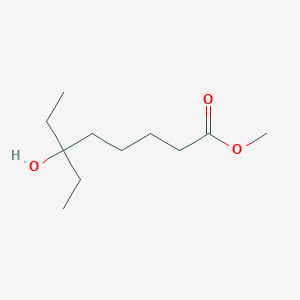
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
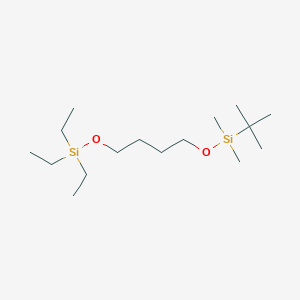
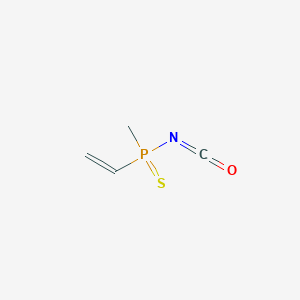

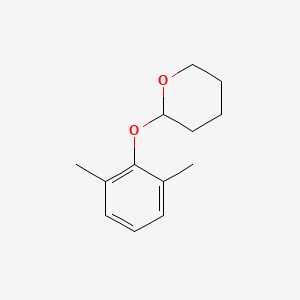
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
